

### Chemical structure of MBX-102 acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | MBX-102 acid |           |
| Cat. No.:            | B3340108     | Get Quote |

An In-depth Technical Guide to MBX-102 Acid (Arhalofenate Acid)

# **Executive Summary**

MBX-102, also known as Arhalofenate, is a novel therapeutic agent under investigation for the treatment of type 2 diabetes and gout.[1][2] It is administered as a prodrug ester, which is rapidly and completely hydrolyzed by non-specific serum esterases into its active form, MBX-102 acid (Arhalofenate acid).[3][4] This active metabolite functions as a selective peroxisome proliferator-activated receptor-gamma (PPAR-y) partial agonist and modulator.[1][3] Unlike traditional full PPAR-y agonists such as thiazolidinediones (TZDs), MBX-102 acid exhibits a differentiated mechanism of action, characterized by weak transactivation but robust transrepression activity.[1] This profile allows it to achieve significant anti-diabetic and lipid-lowering effects without the common side effects of weight gain and edema associated with TZDs.[1][5] Furthermore, Arhalofenate has been shown to possess uricosuric properties, reducing serum urate levels by inhibiting renal transporters.[2]

# **Chemical Structure and Physicochemical Properties**

MBX-102 is the (-) enantiomer of halofenate.[4] It is an ester prodrug that is metabolized to its active free acid form, MBX-102 acid.[4]

Table 1: Physicochemical Properties of Arhalofenate (MBX-102) and MBX-102 Acid



| Property           | Arhalofenate (MBX-102,<br>Prodrug)                                                               | MBX-102 Acid (Active<br>Metabolite)                                      |  |
|--------------------|--------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|--|
| IUPAC Name         | 2-acetamidoethyl (2R)-2-(4-<br>chlorophenyl)-2-[3-<br>(trifluoromethyl)phenoxy]acetat<br>e[2][6] | (2R)-2-(4-chlorophenyl)-2-[3-<br>(trifluoromethyl)phenoxy]acetic<br>acid |  |
| Synonyms           | JNJ-39659100, Arhalofenato[6]<br>[7]                                                             | Arhalofenate Acid                                                        |  |
| CAS Number         | 24136-23-0[6][7]                                                                                 | Not explicitly available in search results.                              |  |
| Molecular Formula  | C19H17ClF3NO4[6][7]                                                                              | C15H10ClF3O3                                                             |  |
| Molecular Weight   | 415.79 g/mol [7]                                                                                 | 346.69 g/mol                                                             |  |
| Chemical Structure | F F F                                                                                            | O-H  CI-CI- HO-Zr 4+ O-H  O-H  O-H  O-H  O-H  O-H  Al ^^^                |  |

Note: Structures are visual representations based on IUPAC names. **MBX-102 Acid** structure is inferred from the prodrug structure by hydrolysis of the ester group.

### **Mechanism of Action**

**MBX-102 acid**'s therapeutic effects are derived from a dual mechanism involving PPAR-y modulation and inhibition of renal urate transporters.

# Selective PPAR-y Modulation (SPPARM)







MBX-102 acid is a selective partial agonist for PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1] Unlike full agonists, its interaction with the PPAR-γ ligand-binding domain is differential, leading to a reduced ability to recruit coactivators.[1] This results in:

- Weak Transactivation: MBX-102 acid only weakly activates a subset of PPAR-y target genes. This is believed to contribute to its insulin-sensitizing and glucose-lowering properties without promoting adipocyte differentiation, thus avoiding the weight gain seen with TZDs.[1]
- Robust Transrepression: The compound demonstrates potent anti-inflammatory effects, suggested to be more enhanced than other PPAR-γ agonists. This is attributed to a more potent transrepression activity, which involves inhibiting the activity of pro-inflammatory transcription factors.[1]





Click to download full resolution via product page

Caption: PPAR-y signaling pathway modulation by MBX-102 acid.



#### **Uricosuric Action**

For the treatment of gout, Arhalofenate lowers serum urate levels by acting as a uricosuric agent. It inhibits the function of specific transporters in the proximal tubules of the kidney, which are responsible for reabsorbing uric acid back into the blood. The key transporters inhibited are URAT1, OAT4, and OAT10.[2] This blockade leads to increased excretion of uric acid in the urine.[2]



Click to download full resolution via product page

Caption: Mechanism of urate reduction via renal transporter inhibition.

# **Preclinical Pharmacology Data**

MBX-102 has been evaluated in various in vitro and in vivo models, demonstrating its antidiabetic and lipid-lowering efficacy.



Table 2: In Vitro Activity of MBX-102 Acid

| Assay System      | Parameter | Value  | Reference |
|-------------------|-----------|--------|-----------|
| Mouse GAL4-PPAR-y | EC50      | ~12 µM | [3]       |

Table 3: In Vivo Efficacy of MBX-102 in Diabetic Rodent Models

| Model                               | Treatment                                | Key Findings                                                                                                                                                      | Reference |
|-------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Zucker Diabetic Fatty<br>(ZDF) Rats | MBX-102 (100 mg/kg,<br>p.o.)             | Significantly increased glucose infusion rate.  Decreased hepatic glucose output.  Significantly decreased triglyceride, free fatty acid, and cholesterol levels. | [3]       |
| Zucker Fatty (ZF)<br>Rats           | MBX-102 (100 mg/kg,<br>p.o. for 32 days) | Significantly lowered fasting plasma insulin. Robustly decreased fasting plasma triglycerides.                                                                    | [3][5]    |
| PPAR-α knockout<br>mice             | MBX-102                                  | Maintained triglyceride-lowering ability, confirming the effect is PPAR-α independent.                                                                            | [4][5]    |

Table 4: Comparative Effects of MBX-102 in ZDF Rats (11-day treatment)



| Parameter                   | Vehicle  | MBX-102 (100<br>mg/kg)  | Rosiglitazone<br>(4 mg/kg) | Reference |
|-----------------------------|----------|-------------------------|----------------------------|-----------|
| Body Weight                 | Baseline | No significant increase | Significant increase       | [5]       |
| White Adipose Tissue Weight | Baseline | No significant increase | Significant increase       | [5]       |

# **Experimental Protocols**

The following methodologies have been cited in preclinical studies of MBX-102.

#### In Vivo Rodent Studies

- Animal Models: Male Zucker Diabetic Fatty (ZDF) rats and Zucker Fatty (ZF) rats were used as models for insulin resistance and diabetes.[3][5] PPAR-α knockout mice were used to determine the independence of triglyceride-lowering effects from PPAR-α activation.[4][5]
- Administration: MBX-102 was administered via oral gavage (p.o.) at specified doses (e.g., 100 mg/kg).[3]
- Sample Collection: Blood samples were collected from fasted animals (e.g., 6 hours post-fasting) for the analysis of plasma glucose, insulin, triglycerides, and other metabolites.[3][4]
- Efficacy Endpoints: Key parameters measured include fasting blood glucose, plasma insulin, triglycerides, cholesterol, body weight, and adipose tissue weight.[3][5] Euglycemichyperinsulinemic clamp studies were also performed to assess insulin sensitivity.[3][8]





Click to download full resolution via product page

Caption: A representative workflow for in vivo studies on MBX-102.

## **Gene Expression Analysis**

- Method: The relative quantification of gene expression (e.g., for PPAR-α target genes in hepatocytes) was calculated using the comparative Ct (threshold cycle) method.[4]
- Procedure: This real-time PCR method involves comparing the Ct values of target genes with a reference (housekeeping) gene in both treated and vehicle control samples to determine the fold change in expression.[4]

### **Chromatin Immunoprecipitation (ChIP) Assay**

- Purpose: To study the interaction of proteins (like PPAR-y) with specific DNA regions.
- Protocol: The protocol was based on the Upstate EZ ChIP kit (Cat. no. 17-371).[8]
  - Cross-linking: Cells were cross-linked with 1% formaldehyde.
  - Lysis & Sonication: Cells were lysed, and chromatin was sheared by sonication.
  - Immunoprecipitation: Cell lysates were pre-cleared with protein A-agarose, followed by immunoprecipitation with a specific antibody (e.g., anti-PPAR-γ).
  - Analysis: The precipitated DNA-protein complexes are then analyzed to identify the DNA sequences bound by the protein of interest.

### Conclusion

MBX-102 acid represents a differentiated PPAR-γ modulator with a unique pharmacological profile that separates it from traditional TZDs. Its ability to provide effective glucose and lipid control without the associated side effects of weight gain and edema makes it a significant candidate for the management of metabolic disorders.[1] Furthermore, its dual action as a uricosuric agent provides a promising, integrated approach for treating patients with both type 2 diabetes and gout.[2] The preclinical data strongly support its continued development as a next-generation insulin sensitizer and anti-gout therapeutic.[1]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MBX-102/JNJ39659100, a novel peroxisome proliferator-activated receptor-ligand with weak transactivation activity retains antidiabetic properties in the absence of weight gain and edema PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arhalofenate Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MBX-102/JNJ39659100, a Novel Non-TZD Selective Partial PPAR-γ Agonist Lowers Triglyceride Independently of PPAR-α Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arhalofenate | C19H17ClF3NO4 | CID 12082259 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure of MBX-102 acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340108#chemical-structure-of-mbx-102-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com